Di-tert-butyl tartrate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

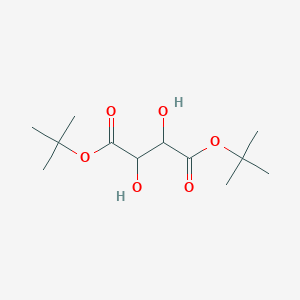

Di-tert-butyl tartrate is a useful research compound. Its molecular formula is C12H22O6 and its molecular weight is 262.30 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Chiral Auxiliary in Asymmetric Synthesis

Di-tert-butyl tartrate is widely utilized as a chiral auxiliary in asymmetric synthesis. It aids in the production of enantiomerically pure compounds, which are essential in pharmaceuticals. The steric hindrance provided by the tert-butyl groups enhances selectivity during chemical reactions, making it a preferred choice over smaller chiral auxiliaries like diethyl or dimethyl tartrate .

Biological Studies

The compound plays a role in biochemical assays and enzyme mechanism studies. Its ability to form diastereomeric complexes allows researchers to investigate enzyme-substrate interactions and reaction mechanisms in detail .

Pharmaceutical Development

In drug formulation, this compound enhances the stability and efficacy of active pharmaceutical ingredients. Its application extends to the synthesis of pharmaceutical intermediates, contributing to the development of new therapeutic agents .

Food and Beverage Industry

The compound is employed as a flavoring agent, contributing to unique taste profiles in food products. Its use helps enhance consumer appeal through improved flavor characteristics .

Polymer Chemistry

This compound is involved in synthesizing biodegradable polymers, promoting environmentally friendly materials that align with sustainability goals in chemical manufacturing .

Analytical Chemistry

In analytical applications, this compound serves as a standard in chromatography, facilitating accurate measurements and analyses of complex mixtures across various samples .

Case Study 1: Antioxidant Activity

Research has demonstrated that this compound exhibits antioxidant properties by scavenging free radicals. This activity is crucial for protecting cellular components from oxidative stress-related damage, which is linked to diseases such as cancer and neurodegenerative disorders.

Case Study 2: Anti-inflammatory Effects

In vitro studies have shown that this compound can inhibit pro-inflammatory cytokines like TNF-α and IL-6 in macrophages. This suggests its potential therapeutic application in treating inflammatory conditions by modulating immune responses.

Case Study 3: Neuroprotective Effects

A study assessing the neuroprotective effects of this compound indicated that it reduces neuronal cell death caused by pro-inflammatory cytokines. This finding highlights its potential use in neuroprotection strategies.

Análisis De Reacciones Químicas

Asymmetric Epoxidation via Titanium-Tartrate Complexes

DBT serves as a chiral ligand in titanium-catalyzed asymmetric epoxidation of allylic alcohols. The reaction exhibits second-order dependence on titanium concentration and first-order dependence on tert-butyl hydroperoxide (TBHP) .

Mechanistic Features :

-

Formation of a dimeric titanium-tartrate complex ([Ti(DBT)]₂) as the active catalyst .

-

Stereoselective oxygen transfer from TBHP to the alkene substrate, achieving enantiomeric excess (ee) >90% for cyclic allylic alcohols .

-

Selectivity influenced by Lewis acid additives (e.g., BF₃·OEt₂ vs. TiCl₃(OiPr)), altering transition-state geometry .

Experimental Data :

| Substrate | Catalyst System | ee (%) | Yield (%) |

|---|---|---|---|

| (E)-Cyclohexenylcarbinol | [Ti(DBT)]₂, BF₃·OEt₂ | 98 | 85 |

| Geraniol | [Ti(DBT)]₂, TiCl₃(OiPr) | 82 | 78 |

Multicomponent Reactions with tert-Butyl Nitrite

DBT participates in tert-butyl nitrite-mediated one-pot syntheses of nitrogen heterocycles:

Reaction Pathway :

-

Oxidative C–N bond formation between DBT and amines.

-

Sequential cyclization to yield imidazoquinolines or isoquinolines .

Example : Synthesis of 6-nitroimidazoquinoline

-

Conditions: DBT (1 eq), tert-butyl nitrite (2 eq), FeCl₃ (cat.), 80°C, 12 h.

-

Yield: 72%.

Esterification and Acyl Transfer Reactions

DBT undergoes ester exchange under acidic or enzymatic conditions:

Visible Light-Induced Radical Dimerization

Under photoredox catalysis, DBT derivatives form 2,3-dialkylated tartaric acid esters:

-

Eosin Y (EY) catalyzes single-electron transfer (SET) to α-ketoesters.

-

Ketyl radical generation and dimerization via C–C bond formation.

Key Findings :

Silylketene Acetal Aldol Reactions

DBT-derived silylketene acetals react with aldehydes under Lewis acid catalysis :

Conditions :

-

Catalyst: BF₃·OEt₂ or TiCl₃(OiPr).

-

Solvent: CH₂Cl₂, −78°C.

Selectivity Outcomes :

| Aldehyde | Catalyst | diastereomeric ratio (dr) |

|---|---|---|

| Benzaldehyde | BF₃·OEt₂ | 82:18 |

| Cinnamaldehyde | TiCl₃(OiPr) | 75:25 |

Hydrolysis and Transesterification

DBT’s tert-butyl esters hydrolyze under acidic conditions to regenerate tartaric acid:

Kinetics :

Industrial-Scale Modifications

Continuous flow reactors optimize DBT synthesis:

Di-tert-butyl tartrate’s versatility stems from its dual role as a chiral auxiliary and sterically hindered nucleophile. Its applications span asymmetric catalysis, radical chemistry, and heterocycle synthesis, with ongoing research exploring its utility in green chemistry and pharmaceutical manufacturing .

Propiedades

Fórmula molecular |

C12H22O6 |

|---|---|

Peso molecular |

262.30 g/mol |

Nombre IUPAC |

ditert-butyl 2,3-dihydroxybutanedioate |

InChI |

InChI=1S/C12H22O6/c1-11(2,3)17-9(15)7(13)8(14)10(16)18-12(4,5)6/h7-8,13-14H,1-6H3 |

Clave InChI |

ITWOKJQQGHCDBL-UHFFFAOYSA-N |

SMILES canónico |

CC(C)(C)OC(=O)C(C(C(=O)OC(C)(C)C)O)O |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.